Raleukin, also known as AMG-719, is a recombinant, nonglycosylated human interleukin-1 receptor antagonist. It is primarily utilized in therapeutic contexts to inhibit the activity of interleukin-1, a cytokine involved in inflammatory responses. Raleukin has garnered attention for its potential applications in treating various inflammatory diseases and enhancing tumor growth inhibition in combination therapies, particularly in peptide vaccinations and β-(1-3),(1-6)-D-glucan treatments .
Raleukin is derived from recombinant DNA technology, allowing for the production of a pure form of the interleukin-1 receptor antagonist. It falls under the category of biological agents specifically targeting cytokine signaling pathways. The compound is classified as an immunomodulator due to its role in modulating immune responses by blocking interleukin-1 activity .
The synthesis of Raleukin involves recombinant DNA technology where the gene encoding the human interleukin-1 receptor antagonist is inserted into a suitable expression vector. This vector is then introduced into host cells (such as Escherichia coli or mammalian cells) which produce the protein. Following expression, Raleukin undergoes purification processes including:
These methods ensure that Raleukin is produced in a form that is suitable for therapeutic use .
Raleukin has a complex molecular structure characterized by its specific amino acid sequence that enables it to bind effectively to interleukin-1 receptors. The molecular formula for Raleukin is , with a molecular weight of approximately 3060 g/mol.
The structural conformation of Raleukin allows for high specificity towards interleukin-1 receptors, facilitating its antagonistic effects .
Raleukin primarily functions through competitive inhibition of interleukin-1 by binding to its receptor without activating it. This mechanism prevents downstream signaling pathways associated with inflammation and immune response activation. The reactions involved include:
These interactions are critical for its therapeutic effects in conditions characterized by excessive inflammation .
Raleukin acts by competitively inhibiting interleukin-1 from binding to its receptor. This blockade leads to:
The efficacy of Raleukin has been demonstrated in various preclinical studies where it enhanced tumor growth inhibition when used alongside other immunotherapeutic agents .
Raleukin has diverse applications in scientific research and clinical settings:
Raleukin (AMG-719), also known as anakinra, functions as a high-affinity decoy receptor for interleukin-1 (IL-1). It binds competitively to the IL-1 receptor type I (IL-1RI) with a stoichiometry of 1:1, preventing the docking of pro-inflammatory cytokines IL-1α and IL-1β. This competition arises from Raleukin’s structural mimicry of endogenous IL-1Ra, allowing it to occupy the receptor’s ligand-binding domain without triggering downstream signal transduction. Studies confirm that Raleukin achieves >90% receptor occupancy at therapeutic concentrations, creating a molar excess (10- to 100-fold) over IL-1 ligands necessary to overcome the "spare receptor effect" inherent in IL-1 signaling [7]. The blockade is reversible and concentration-dependent, with equilibrium dissociation constants (KD) in the low nanomolar range, ensuring sustained inhibition of IL-1-driven inflammation [1] [6].
Raleukin’s binding specificity is governed by its recombinant, non-glycosylated structure produced via Escherichia coli expression systems. It comprises a single polypeptide chain of 153 amino acids with a molecular weight of 17.3 kDa (chemical formula: C759H1186N208O232S10) [3] [9]. Key structural features include:
Table 1: Structural and Binding Characteristics of Raleukin
Property | Value | Biological Significance |
---|---|---|
Molecular Weight | 17,257.6 Da | Optimal for tissue penetration |
Binding Affinity (KD) | 0.1–1 nM | Ensures high receptor occupancy |
Isoelectric Point | ~5.2 | Enhances solubility at physiological pH |
Half-life | 4–6 hours | Requires frequent dosing in vivo |
By antagonizing IL-1RI, Raleukin suppresses canonical NF-κB activation, a master regulator of inflammation. IL-1RI blockade prevents recruitment of the IL-1 receptor accessory protein (IL-1RAcP), halting IκB kinase (IKK) complex assembly. Consequently, IκBα degradation is reduced, retaining NF-κB dimers (p50/p65) in the cytoplasm [8]. In melanoma models, Raleukin indirectly inhibits constitutive NF-κB activity, downregulating chemokines like CXCL1 by >50% .
Simultaneously, Raleukin attenuates MAPK pathways (ERK1/2, p38, JNK). IL-1RI antagonism reduces phosphorylation of TAK1, a kinase upstream of MAPK cascades. This dual inhibition synergistically suppresses pro-inflammatory gene expression:
In human synovial fibroblasts, pre-treatment with Raleukin (1 µg/mL) reduced IL-1β-induced prostaglandin E2 (PGE2) by >80%, confirming disruption of both NF-κB and MAPK-mediated eicosanoid production [7].
Raleukin exerts transcriptional reprogramming beyond direct IL-1 signaling. By inhibiting NF-κB, it downregulates:
Notably, Raleukin’s effects are hierarchically prioritized: IL-1 blockade indirectly dampens TNF-α and IL-6 more potently than direct inhibitors of those cytokines, as IL-1 sits upstream of multiple inflammatory cascades [4] [7].
Table 2: Inflammatory Mediators Modulated by Raleukin
Mediator | Change | Functional Outcome |
---|---|---|
IL-6 | ↓ 70% | Reduced acute-phase response |
TNF-α | ↓ 45% | Decreased macrophage activation |
CXCL1 | ↓ 60% | Impaired neutrophil chemotaxis |
PGE2 | ↓ 80% | Mitigated pain and vasodilation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7